molecular formula C23H19N3O2 B3131540 2,7-diamino-4-[3-(benzyloxy)phenyl]-4H-chromene-3-carbonitrile CAS No. 355411-88-0

2,7-diamino-4-[3-(benzyloxy)phenyl]-4H-chromene-3-carbonitrile

Cat. No.: B3131540
CAS No.: 355411-88-0
M. Wt: 369.4 g/mol
InChI Key: VPKGFJRKUYPVQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,7-diamino-4-[3-(benzyloxy)phenyl]-4H-chromene-3-carbonitrile is a useful research compound. Its molecular formula is C23H19N3O2 and its molecular weight is 369.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

2,7-Diamino-4-[3-(benzyloxy)phenyl]-4H-chromene-3-carbonitrile is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article will explore its pharmacological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The molecular formula for this compound is C16H16N4OC_{16}H_{16}N_{4}O with a molecular weight of approximately 284.32 g/mol. The compound features a chromene backbone with amino and carbonitrile functional groups that are crucial for its biological activity.

Research indicates that compounds within the chromene family exhibit various biological activities, including:

  • Antidiabetic Activity : Some derivatives have been shown to inhibit Dipeptidyl Peptidase-4 (DPP-4), an enzyme involved in glucose metabolism. For instance, related compounds demonstrated over 80% inhibition of DPP-4 activity at doses comparable to established antidiabetic drugs like omarigliptin .
  • Induction of Apoptosis : Certain substituted chromenes have been identified as activators of caspases, which play a critical role in programmed cell death. This property suggests potential applications in cancer therapy .

Biological Activity Data

The following table summarizes various biological activities associated with similar chromene derivatives:

Activity Compound IC50 (nM) Notes
DPP-4 Inhibition2-Phenyl Chromene Derivative2.0Effective in improving glucose tolerance .
Apoptosis InductionSubstituted ChromenesN/AActivates caspases leading to cell death .
AntimicrobialVarious Chromene DerivativesN/AExhibited notable antimicrobial properties .

Case Studies and Research Findings

  • Antidiabetic Properties : A study focusing on the design of chromene derivatives found that specific modifications could enhance DPP-4 inhibition significantly, indicating a promising pathway for developing new antidiabetic agents .
  • Cancer Treatment Potential : Research on substituted chromenes has shown their ability to induce apoptosis in cancer cells, suggesting a therapeutic role in oncology. In vitro studies have demonstrated that these compounds can effectively trigger cell death pathways .
  • Antimicrobial Activity : Some derivatives have been tested for their antimicrobial efficacy against various pathogens. The results indicated that these compounds could serve as potential candidates for developing new antibiotics .

Properties

IUPAC Name

2,7-diamino-4-(3-phenylmethoxyphenyl)-4H-chromene-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O2/c24-13-20-22(19-10-9-17(25)12-21(19)28-23(20)26)16-7-4-8-18(11-16)27-14-15-5-2-1-3-6-15/h1-12,22H,14,25-26H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPKGFJRKUYPVQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)C3C4=C(C=C(C=C4)N)OC(=C3C#N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2,7-diamino-4-[3-(benzyloxy)phenyl]-4H-chromene-3-carbonitrile
Reactant of Route 2
2,7-diamino-4-[3-(benzyloxy)phenyl]-4H-chromene-3-carbonitrile
Reactant of Route 3
2,7-diamino-4-[3-(benzyloxy)phenyl]-4H-chromene-3-carbonitrile
Reactant of Route 4
2,7-diamino-4-[3-(benzyloxy)phenyl]-4H-chromene-3-carbonitrile
Reactant of Route 5
Reactant of Route 5
2,7-diamino-4-[3-(benzyloxy)phenyl]-4H-chromene-3-carbonitrile
Reactant of Route 6
Reactant of Route 6
2,7-diamino-4-[3-(benzyloxy)phenyl]-4H-chromene-3-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.